

Mass Spectrometry of 4,4',4"-Methanetriyltribenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4,4',4"-Methanetriyltribenzonitrile

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This technical guide provides an in-depth overview of the mass spectrometric analysis of **4,4',4"-Methanetriyltribenzonitrile**, a critical reference standard in pharmaceutical analysis, also known as Letrozole EP Impurity B.[1][2][3] This document outlines predicted fragmentation patterns, suitable ionization techniques, and detailed experimental protocols for the accurate identification and quantification of this compound.

Core Compound Overview

4,4',4"-Methanetriyltribenzonitrile ($C_{22}H_{13}N_3$) is an aromatic compound characterized by a central methane carbon bonded to three 4-cyanophenyl groups.[1] Its molecular structure plays a key role in its mass spectrometric behavior, particularly its fragmentation pathways. Understanding these characteristics is essential for its identification in complex matrices, such as in the quality control of the breast cancer drug Letrozole.[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of **4,4',4"-Methanetriyltribenzonitrile** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₃ N ₃	[1][4]
Average Molecular Weight	319.36 g/mol	[1][3][4]
Monoisotopic Mass	319.110947427 Da	[4]
IUPAC Name	4-[bis(4-cyanophenyl)methyl]benzonitrile	[4]
Synonyms	Letrozole EP Impurity B, Tris(4-cyanophenyl)methane	[2][3][4]

Mass Spectrometric Analysis

The analysis of **4,4',4"-Methanetriyltribenzonitrile** is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS), which is a standard technique for the analysis of pharmaceutical impurities.^[5] High-resolution mass spectrometry (HRMS), such as LC-Q-TOF/MS, is recommended for unambiguous identification and structural elucidation.^{[1][5]}

Ionization Techniques

Electrospray ionization (ESI) in the positive ion mode is the preferred method for analyzing **4,4',4"-Methanetriyltribenzonitrile**. The presence of nitrogen atoms in the nitrile groups allows for efficient protonation, leading to the formation of the protonated molecule [M+H]⁺.

Experimental Workflow for LC-MS Analysis



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Caption: A typical workflow for the LC-MS analysis of **4,4',4''-Methanetriyltribenzonitrile**.

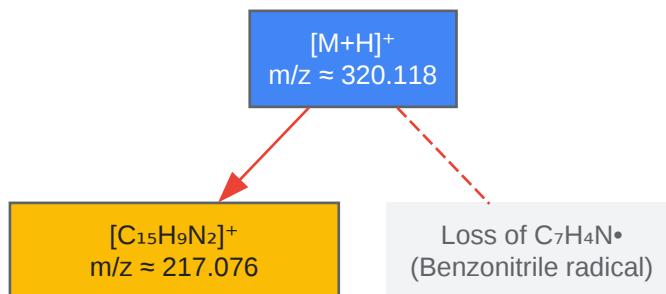
Predicted Fragmentation Pattern

The primary fragmentation of the $[M+H]^+$ ion of **4,4',4''-Methanetriyltribenzonitrile** is expected to occur via cleavage of one of the benzylic C-C bonds. This is analogous to the fragmentation of structurally similar compounds like 4,4'-Methylenedibenzonitrile. This cleavage results in the formation of a stable, resonance-stabilized carbocation.

The predicted fragmentation pathway is as follows:

- Parent Ion Formation: The molecule is protonated, likely on one of the nitrile nitrogens, to form the molecular ion $[C_{22}H_{14}N_3]^+$ with an m/z of approximately 320.118.
- Primary Fragmentation: The most likely fragmentation is the loss of a neutral benzonitrile radical ($C_7H_4N\cdot$) from the protonated molecule. This results from the cleavage of the bond between the central methane carbon and one of the cyanophenyl rings. This would produce a highly stable diphenylmethyl cation derivative.
- Resulting Fragment Ion: This fragmentation event would lead to the formation of a major fragment ion, the bis(4-cyanophenyl)methyl cation ($[C_{15}H_9N_2]^+$), with a predicted m/z of approximately 217.076.

Predicted Fragmentation Pathway



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Caption: Predicted primary fragmentation of **4,4',4''-Methanetriyltribenzonitrile** $[M+H]^+$.

Summary of Mass Spectrometric Data

Ion	Formula	Predicted m/z (monoisotopic)	Description
$[\text{M}+\text{H}]^+$	$[\text{C}_{22}\text{H}_{14}\text{N}_3]^+$	320.1182	Protonated molecular ion
Fragment 1	$[\text{C}_{15}\text{H}_9\text{N}_2]^+$	217.0760	bis(4-cyanophenyl)methylium cation

Experimental Protocols

The following protocols provide a starting point for the LC-MS analysis of **4,4',4"-Methanetriyltribenzonitrile**. Optimization may be required based on the specific instrumentation and sample matrix.

Standard Preparation

- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **4,4',4"-Methanetriyltribenzonitrile** reference standard in 10 mL of a suitable organic solvent, such as acetonitrile or methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC)

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient:

- 0-2 min: 30% B
- 2-10 min: 30% to 95% B
- 10-12 min: 95% B
- 12-12.1 min: 95% to 30% B
- 12.1-15 min: 30% B
- Injection Volume: 5 μ L.
- Column Temperature: 40 °C.

Mass Spectrometry (MS)

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS).
- Full Scan Range: m/z 100-500.
- MS/MS:
 - Precursor Ion: m/z 320.12
 - Collision Energy: 20-40 eV (optimization recommended).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.

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References

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